molecular formula C12H16O2 B13049353 1-(2-Methoxyphenyl)-2-pentanone

1-(2-Methoxyphenyl)-2-pentanone

Cat. No.: B13049353
M. Wt: 192.25 g/mol
InChI Key: CXVZPIQUAVSWHK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-pentanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-pentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-2-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2-pentanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Known for its use in pharmaceuticals.

    2-Methoxyphenyl isocyanate: Utilized in organic synthesis as a chemoselective reagent.

    8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits fluorescence and is used in material science.

Uniqueness: 1-(2-Methoxyphenyl)-2-pentanone stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable building block in synthetic chemistry.

Conclusion

This compound is a compound with significant potential in multiple scientific and industrial domains. Its unique chemical properties and reactivity make it an important subject of study for researchers aiming to develop new materials, pharmaceuticals, and industrial products.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-methoxyphenyl)pentan-2-one

InChI

InChI=1S/C12H16O2/c1-3-6-11(13)9-10-7-4-5-8-12(10)14-2/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

CXVZPIQUAVSWHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1OC

Origin of Product

United States

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